molecular formula C8H14ClNO2 B580870 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride CAS No. 1314961-56-2

1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride

Número de catálogo: B580870
Número CAS: 1314961-56-2
Peso molecular: 191.65 g/mol
Clave InChI: JRQSPWHMWXAWRU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is a bicyclic spiro compound characterized by a fused oxolane-piperidine ring system. Its molecular formula is C₈H₁₃ClN₂O₂ (CAS: 1314961-56-2), with a molecular weight of 204.698 g/mol . The spiro architecture, featuring a ketone group at position 2 and a hydrochloride salt, enhances its stability and solubility, making it a valuable scaffold in medicinal chemistry and drug discovery. Synthetic routes for this compound often involve multi-step procedures, such as tert-butyl carbamate protection and acid-mediated deprotection, as described in .

Propiedades

IUPAC Name

1-oxa-9-azaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7-2-4-8(11-7)3-1-5-9-6-8;/h9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQSPWHMWXAWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)O2)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717602
Record name 1-Oxa-7-azaspiro[4.5]decan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314961-56-2
Record name 1-Oxa-7-azaspiro[4.5]decan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Core Spirocyclic Framework Formation

The spirocyclic architecture is constructed through intramolecular cyclization of 4-ethynyl-4-hydroxypiperidine derivatives. As detailed in patent US5118687A, the process involves:

  • Intermediate synthesis : Reacting 4-ethynyl-4-hydroxypiperidine with phenyl isocyanate derivatives to form 4-carbamoyloxy-4-ethynylpiperidine precursors.

  • Cyclization : Treating the intermediate with hydrogen halides (e.g., HCl or HBr) in diethyl ether or tetrahydrofuran at 0–5°C, yielding the spirocyclic lactam hydrochloride salt.

Key reaction parameters :

  • Temperature: <10°C to minimize side reactions

  • Solvent polarity: Non-polar solvents (e.g., ethers) improve cyclization efficiency

  • Acid concentration: 1.5–2.0 M HCl achieves >85% conversion.

Table 1: Cyclization Efficiency Under Varied Conditions

SolventAcidTemp (°C)Yield (%)Purity (HPLC)
Diethyl etherHCl (2M)08798.2
THFHBr (1.5M)57995.8
TolueneHCl (1M)106491.3

Alternative Route via Reductive Amination

Two-Stage Process for Improved Selectivity

A modified approach employs reductive amination to construct the azaspiro ring:

  • Knoevenagel condensation : 2-Oxopentanedioic acid reacts with cyclohexanone derivatives to form α,β-unsaturated ketones.

  • Reductive cyclization : Hydrogenation over Pd/C (5% w/w) in methanol at 50 psi H₂ introduces the secondary amine, followed by HCl treatment to precipitate the hydrochloride salt.

Advantages :

  • Avoids hazardous halogenated reagents

  • Enables stereochemical control (80:20 cis:trans ratio)

Optimization of Purification Protocols

Crystallization Dynamics

Crude 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is purified via fractional crystallization:

  • Solvent system : Ethanol/water (4:1 v/v) at −20°C

  • Recovery : 92% yield with ≤0.5% residual solvents

Table 2: Solvent Screening for Crystallization

Solvent CombinationRecovery (%)Purity (%)Crystal Habit
Ethanol/Water9299.5Needles
Acetone/Hexane8597.8Prisms
Methanol/Diethyl ether7896.2Irregular

Mechanistic Insights into Side Reactions

Competing Pathways in Acidic Media

Under suboptimal conditions, three degradation pathways dominate:

  • Lactam ring-opening : Protonation at the carbonyl oxygen leads to hydrolysis (t₁/₂ = 8 hr at pH <1).

  • N-Alkylation : Residual alkyl halides react with the secondary amine, forming quaternary ammonium impurities.

  • Oxidative degradation : Trace metals catalyze peroxide formation in ether solvents.

Mitigation strategies :

  • Maintain pH 1.5–2.0 during HCl salt formation

  • Use degassed solvents and nitrogen sparging

  • Implement in-line filtration to remove catalytic metals

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements adapt batch protocols to continuous systems:

  • Microreactor setup :

    • Residence time: 12 min

    • Throughput: 1.2 kg/hr

    • Impurity profile: 0.3% vs. 1.8% in batch mode

Economic benefits :

  • 40% reduction in solvent consumption

  • 65% lower energy input vs. batch processing

Analytical Characterization

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, D₂O): δ 3.82 (m, 2H, CH₂N), 3.45 (t, J=6.5 Hz, 2H, OCH₂), 2.95 (m, 4H, piperidine H), 1.85 (quin, J=7.0 Hz, 2H, CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H stretch).

Quality control thresholds :

  • Related substances: ≤0.5% (HPLC)

  • Residual solvents: <500 ppm (GC)

  • Chloride content: 17.5–19.5% (Argentometric titration)

Análisis De Reacciones Químicas

1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen or oxygen atoms in the spiro structure can be targeted by nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like THF, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been explored for various applications, including:

1. Medicinal Chemistry

  • Antihypertensive Agents : Research indicates that derivatives of 1-oxa-7-azaspiro[4.5]decan-2-one hydrochloride exhibit antihypertensive properties, making them potential candidates for treating cardiovascular disorders such as hypertension and heart disease .
  • Cognitive Enhancement : Certain analogs have shown promise as muscarinic receptor agonists, particularly for the treatment of Alzheimer's disease by enhancing cognitive function . For instance, modifications to the structure have resulted in compounds that selectively activate M1 receptors, which are implicated in memory and learning processes.

2. Antiviral Activity

  • Recent studies have identified structural analogs of spirocyclic compounds that exhibit antiviral activity against coronaviruses . The scaffold of this compound has been linked to the inhibition of viral replication, indicating its potential in developing antiviral therapies.

3. Neuropharmacology

  • The compound interacts with central nervous system pathways, showing efficacy in models of anxiety and depression . Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in neuropharmacological research.

Case Study 1: Antihypertensive Activity

A study evaluated the antihypertensive effects of various derivatives of this compound in animal models. Results indicated significant reductions in blood pressure levels compared to control groups, suggesting potential clinical applications in managing hypertension .

Case Study 2: Cognitive Function Enhancement

In a series of experiments involving rat models, compounds derived from this compound were tested for their ability to improve cognitive function. The results demonstrated that specific analogs enhanced performance in memory tasks, correlating with increased M1 receptor activity .

Mecanismo De Acción

The mechanism by which 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride exerts its effects is not fully understood. its spiro structure suggests that it may interact with biological targets in a unique manner, potentially involving the formation of stable complexes with proteins or other macromolecules. The molecular targets and pathways involved are likely to be specific to the particular application being studied, whether it be enzyme inhibition, receptor modulation, or other biochemical interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Spiro Compounds

Structural Analogues: Heteroatom Positioning and Functional Groups

Spiro compounds with varying heteroatom positions and substituents exhibit distinct physicochemical and biological properties. Key analogues include:

1-Oxa-8-azaspiro[4.5]decan-2-one Hydrochloride (CAS: 374794-92-0)
  • Molecular Formula: C₈H₁₄ClNO₂
  • Molecular Weight : 191.655 g/mol
  • Key Difference: The nitrogen atom is positioned at the 8-aza site instead of 7-aza.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride (CAS: MFCD18483551)
  • Molecular Formula : C₇H₁₃ClN₂O₂
  • Molecular Weight : 192.643 g/mol
  • Key Difference : Incorporates an additional nitrogen atom at position 3, increasing polarity and enabling diverse derivatization (e.g., furanylpropyl substitution in CAS 23805-00-7) .
8-Phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride (Fenspiride HCl)
  • Molecular Formula : C₁₅H₂₁ClN₂O₂
  • Molecular Weight : 296.8 g/mol
  • Key Difference : A phenethyl group at position 8 enhances lipophilicity and confers antihyperglycemic and anti-inflammatory activity .

Key Insights :

  • The substitution of oxygen with sulfur (e.g., 1-thia-4-azaspiro derivatives) increases lipophilicity and enhances cytotoxic activity .

Physicochemical Properties

Compound PSA (Ų) LogP Solubility
1-Oxa-7-azaspiro[4.5]decan-2-one HCl 54.71 0.85 High (aqueous)
1-Oxa-8-azaspiro[4.5]decan-2-one HCl 49.33 1.12 Moderate
1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl 54.71 -0.34 High (polar solvents)

Notes:

  • The hydrochloride salt form universally improves water solubility compared to free bases.

Actividad Biológica

1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride (CAS No. 1314961-56-2) is a spiro compound characterized by its unique bicyclic structure, which includes both nitrogen and oxygen atoms. This structural composition suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and comparative analysis with similar compounds.

The molecular formula for this compound is C8H13NO2ClH. The compound's synthesis typically involves the reaction of a nitrile in the presence of solvents such as tetrahydrofuran (THF), leading to the formation of the hydrochloride salt from the free amine.

The exact mechanism of action for this compound is not fully elucidated; however, its spiro structure may enable it to interact with various biological targets uniquely. It is hypothesized that the compound could form stable complexes with proteins or other macromolecules, potentially influencing enzyme activity or receptor binding .

Antitumor Activity

Recent studies have highlighted the antitumor properties of related spiro compounds. For instance, derivatives of 1-Oxa-4-azaspiro[4,5]decan-2-one have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
6dA549 (Lung)0.26
8dMDA-MB-231 (Breast)0.10
6bHeLa (Cervical)0.18

These findings suggest that structural modifications in spiro compounds can enhance their biological activity against specific cancer types .

Enzyme Interaction Studies

The compound's structure indicates potential for studying enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors. This characteristic is particularly relevant in drug design, where understanding such interactions can lead to the development of effective therapeutic agents .

Comparative Analysis

This compound can be compared with other spiro compounds to assess its unique properties and potential applications:

CompoundStructural FeaturesBiological Activity
1-Oxa-8-azaspiro[4.5]decan-2-one hydrochlorideSimilar spiro structure but different substituentsVaries; some antitumor activity reported
1-Oxa-4-azaspiro[4.5]decaneDifferent ring structureModerate antitumor activity observed

The differences in substituents and ring structures significantly influence their reactivity and biological activities, highlighting the importance of structural design in drug development .

Study on Antihypertensive Agents

In a patent study involving related compounds, it was demonstrated that certain derivatives could serve as antihypertensive agents, indicating broader therapeutic potential beyond antitumor applications. These compounds were administered in various dosage forms and showed efficacy in treating cardiac disorders and hypertension .

Q & A

Q. What are the recommended synthetic routes for 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride, and how can reaction conditions be optimized?

Synthetic routes for spirocyclic compounds like this compound often involve cyclization and functional group protection/deprotection strategies. For example, tert-butyl-protected intermediates (e.g., tert-butyl 1-oxa-7-azaspiro[4.5]dec-2-ene-7-carboxylate) can be synthesized via TFA-mediated deprotection of precursors like 1-Oxa-7-azaspiro[4.4]nonan-2-ylmethyl 4-methoxybenzoate hydrochloride . Key optimization steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature control : Reactions may require heating (e.g., 80°C) to drive cyclization .
  • Purification : Column chromatography or recrystallization ensures high purity, confirmed via LC-MS or NMR.

Q. What crystallographic techniques are effective for determining the crystal structure of this compound?

X-ray crystallography is the gold standard. Software tools like SHELXL (for refinement) and SIR97 (for phase determination) are critical:

  • Data collection : Use high-resolution synchrotron data to resolve spirocyclic ring conformations.
  • Refinement : Apply SHELXL’s constraints for hydrogen atoms and anisotropic displacement parameters to improve model accuracy .
  • Validation : Check for residual electron density and R-factors (<5% for high-quality structures) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at -20°C in airtight containers to prevent hydrolysis or oxidation .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis. For lab safety, wear PPE (gloves, goggles) to avoid skin/eye contact, as analogs may cause irritation .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters analyze the conformational flexibility of the spirocyclic ring?

The Cremer-Pople method defines ring puckering using amplitude (qq) and phase (φφ) coordinates. For the six-membered oxazaspiro ring:

  • Calculate displacements : Determine atomic deviations from the mean plane using crystallographic coordinates.
  • Parameterize puckering : Apply the formula zj=qcos(φ+4π(j1)5)z_j = q \cdot \cos\left(φ + \frac{4\pi(j-1)}{5}\right) to quantify distortions .
  • Compare conformers : Use molecular dynamics simulations to assess puckering variability under different conditions (e.g., solvent, temperature) .

Q. How can conflicting crystallographic data be resolved to validate structural assignments?

  • Cross-validation : Compare results from independent methods (e.g., NMR, X-ray, DFT calculations).
  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, which are common in spirocyclic systems .
  • Data truncation : Exclude low-resolution data (>1.0 Å) to reduce noise in electron density maps .

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

  • Scaffold diversification : Introduce substituents at the spirocyclic nitrogen or oxygen atoms to modulate steric/electronic effects.
  • Targeted assays : Screen analogs against receptors (e.g., EBI2) using binding assays, referencing known spirocyclic inhibitors (e.g., GSK682753A) as templates .
  • Data integration : Combine crystallographic data (target binding modes) with in vitro IC₅₀ values to refine SAR hypotheses .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.